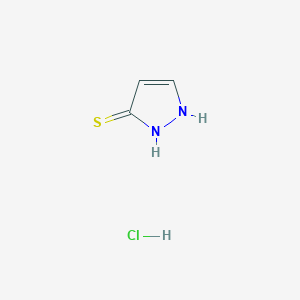![molecular formula C24H19FN2O4S B2477279 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide CAS No. 866729-64-8](/img/structure/B2477279.png)
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide, also known as Compound X, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a potent inhibitor of a specific enzyme, which has led to its investigation as a potential therapeutic agent for a variety of diseases.
Wirkmechanismus
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide X is a potent inhibitor of a specific enzyme, which plays a critical role in a variety of biological processes. The mechanism of action of this compound X involves binding to the active site of the enzyme, thereby preventing its normal function. This inhibition of the enzyme has downstream effects on various cellular processes, leading to changes in cellular function and ultimately, disease.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound X are dependent on the specific enzyme that it inhibits. In general, inhibition of this enzyme leads to changes in cellular function, which can have both positive and negative effects. For example, inhibition of this enzyme has been shown to have anti-inflammatory effects, making it a potential therapeutic agent for inflammatory diseases. However, inhibition of this enzyme can also have negative effects, leading to toxicity and other adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide X in lab experiments has several advantages, including its high potency and specificity for the target enzyme, as well as its well-defined mechanism of action. However, there are also limitations to the use of this compound X in lab experiments, including its potential toxicity and the need for careful dosing and monitoring.
Zukünftige Richtungen
There are several future directions for the study of 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide X and its potential use as a therapeutic agent. One area of focus is the development of more potent and selective inhibitors of the target enzyme, which could lead to improved therapeutic options for a variety of diseases. In addition, the use of this compound X in combination with other drugs or therapies is an area of active investigation, as it may lead to improved efficacy and reduced toxicity. Finally, the use of this compound X in animal models and clinical trials is an important next step in determining its potential as a therapeutic agent for human disease.
Synthesemethoden
The synthesis of 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide X involves several steps, starting with the reaction of 4-fluorobenzenesulfonyl chloride with 2-amino-4-oxoquinoline to form 2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]acetamide. This intermediate is then reacted with 3-methylphenylamine to produce the final product, this compound. The synthesis of this compound X has been optimized for high yield and purity, making it suitable for use in scientific research.
Wissenschaftliche Forschungsanwendungen
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide X has been extensively studied for its potential use in scientific research, particularly in the field of enzymology. This compound is a potent inhibitor of a specific enzyme, which has led to its investigation as a potential therapeutic agent for a variety of diseases. In addition, this compound X has been used as a tool compound to study the role of this enzyme in various biological processes. The use of this compound X in scientific research has led to a better understanding of the mechanism of action of this enzyme and its potential as a therapeutic target.
Eigenschaften
IUPAC Name |
2-[3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN2O4S/c1-16-5-4-6-18(13-16)26-23(28)15-27-14-22(24(29)20-7-2-3-8-21(20)27)32(30,31)19-11-9-17(25)10-12-19/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOYMBMQABBBRN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=CC=CC=C32)S(=O)(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[5-(carboxymethyl)-4-phenyl-1,3-thiazol-2-yl]benzoic Acid](/img/structure/B2477201.png)


![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2477206.png)
![(R)-1-(benzo[b]thiophen-3-yl)ethanamine hydrochloride](/img/structure/B2477208.png)


![(4R)-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B2477212.png)

![(E)-2-((1-(3-(benzo[d][1,3]dioxol-5-yl)acryloyl)piperidin-4-yl)sulfonyl)-N-methylacetamide](/img/structure/B2477216.png)
![N-(2-furylmethyl)-2-{4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}acetamide](/img/structure/B2477217.png)
![4-[[2-[(3,4-Dichlorophenoxy)methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2477218.png)
